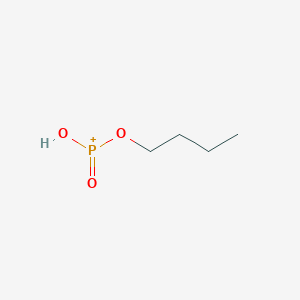

Butyl hydrogen phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

butoxy-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O3P/c1-2-3-4-7-8(5)6/h2-4H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERDIVAFXRCORQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884909 | |

| Record name | Phosphonic acid, monobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16456-56-7 | |

| Record name | Phosphonic acid, monobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016456567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, monobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Butyl H Phosphonates and Their Derivatives

Green Chemistry Approaches in Butyl H-Phosphonate Synthesis

Solvent-Free Reaction Systems

The elimination of volatile organic solvents is a primary goal in green chemistry, reducing environmental impact and simplifying product purification. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various phosphonate (B1237965) derivatives.

Research has demonstrated that the conjugate addition of dialkyl phosphonates to various activated alkenes, a key step in forming C-P bonds, can be performed efficiently without a solvent. rsc.org For instance, the phospha-Michael addition of diethyl phosphonate to arylidene malonate derivatives proceeds in high yields at room temperature when catalyzed by nanosized metal oxides. rsc.org The absence of a solvent in these cases not only aligns with green chemistry principles but can also enhance reaction rates and yields compared to reactions run in solution. rsc.org

Similarly, the three-component Kabachnik-Fields reaction, a cornerstone for synthesizing α-aminophosphonates, is often amenable to solvent-free conditions. researchgate.nettandfonline.com One-pot reactions of an aldehyde, an amine, and a diethyl phosphite (B83602) can proceed cleanly under catalyst- and solvent-free conditions, offering high atom economy and an environmentally friendly route to these valuable compounds. researchgate.nettandfonline.com The synthesis of α-hydroxyphosphonates via the Pudovik reaction can also be achieved under solvent-free microwave conditions, further highlighting the broad applicability of this approach. tandfonline.com Additionally, an alternative C-P cross-coupling method for preparing phosphonate esters has been developed that requires no solvent, using NiCl₂ as a pre-catalyst in the phosphonylation of aryl bromides. beilstein-journals.org

Key Findings in Solvent-Free Synthesis:

| Reaction Type | Key Features | Example | Reference |

|---|---|---|---|

| Phospha-Michael Addition | Nano-sized metal oxide catalysts (e.g., ZnO); room temperature. | Addition of diethyl phosphonate to arylidene malonates. | rsc.org |

| Kabachnik-Fields Reaction | One-pot, three-component synthesis; catalyst-free options available. | Synthesis of α-aminophosphonates from aldehydes, amines, and diethyl phosphite. | researchgate.nettandfonline.com |

| Pudovik Reaction | Often combined with microwave irradiation for enhanced speed. | Synthesis of diethyl α-hydroxy-benzylphosphonate. | tandfonline.com |

| C-P Cross-Coupling (Tavs Reaction) | NiCl₂ pre-catalyst; alternative order of reactant addition. | Phosphonylation of aryl bromides with triisopropyl phosphite. | beilstein-journals.org |

Microwave-Promoted Synthesis Protocols

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently, often resulting in dramatic reductions in reaction time and improvements in yield. nih.gov This technology has been widely adopted for the synthesis of organophosphorus compounds.

The direct esterification of phosphinic acids and the transesterification of H-phosphonates are significantly accelerated by microwave irradiation. tandfonline.commdpi.com For example, the synthesis of n-butyl methyl-phenylphosphinate from methyl-phenylphosphinic acid and n-butanol can be achieved in good yield at elevated temperatures under microwave conditions. tandfonline.com The McKenna reaction, a method for preparing phosphonic acids via the dealkylation of dialkyl phosphonates using bromotrimethylsilane (B50905) (BTMS), is also greatly accelerated. nih.gov Yields of over 95% can be achieved in minutes with microwave heating, compared to hours under conventional heating. nih.gov

Microwave assistance is also highly effective for preparing α-functionalized phosphonates. The catalyst- and solvent-free synthesis of diethyl α-hydroxy-benzylphosphonate from benzaldehyde (B42025) and diethyl phosphite is a notable example. tandfonline.com Furthermore, the Pudovik reaction involving imines, which produces α-aminophosphonates, can be carried out under solvent-free microwave conditions, providing the target compounds in high yields. beilstein-journals.orgsciforum.net

Selected Microwave-Assisted Reactions:

| Reaction | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylating Esterification | Methyl-phenylphosphinic acid, n-butyl bromide, K₂CO₃ | 100 °C, 2 h, MW | 89% | tandfonline.com |

| Direct Esterification | Phenyl-H-phosphinic acid, n-butanol | 160 °C, 1.5 h, MW | 80% | nih.gov |

| McKenna Reaction | Diethyl phosphonates, BTMS | 60 °C, 15-30 min, MW | >95% | nih.gov |

| Pudovik Reaction | Benzaldehyde, Diethyl phosphite | 80 °C, 30 min, MW, neat | Not specified | tandfonline.com |

Ultrasound-Assisted Synthetic Methods

Sonochemistry, the application of ultrasound to chemical reactions, provides mechanical activation through a phenomenon known as acoustic cavitation. organic-chemistry.org The formation, growth, and collapse of microscopic bubbles generate localized high-pressure and high-temperature zones, which can dramatically accelerate reaction rates. organic-chemistry.org

This technique has proven effective in the synthesis of α-hydroxyphosphonates. A solvent- and catalyst-free reaction between aldehydes and trialkyl phosphites at 25°C under ultrasonic irradiation can be completed in 10–35 minutes, yielding crystalline products in excellent yields. nih.govmdpi.com The use of ultrasound can shorten reaction times significantly compared to silent reactions; for instance, a camphor (B46023) sulfonic acid-catalyzed synthesis of α-hydroxyphosphonates required 30-75 minutes with stirring but only 8-15 minutes with ultrasonication to achieve similar yields. mdpi.com

The synthesis of α-aminophosphonates can also benefit from sonication. nih.gov A one-pot, three-component reaction of aldehydes, an amine, and a phosphite using a Lewis acid catalyst can be performed under ultrasonic irradiation, leading to good yields of the desired products. nih.gov Ultrasound has also been employed in dehydrogenative phosphorylation reactions to create ketophosphonate intermediates, showcasing its utility in greening synthetic procedures by reducing reaction times and avoiding harsh reagents. acs.org

Impact of Ultrasound on Reaction Times for α-Hydroxyphosphonate Synthesis:

| Catalyst/Conditions | Method | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|

| Camphor Sulfonic Acid | Stirring | 30–75 min | 85–93% | mdpi.com |

| Ultrasonication | 8–15 min | |||

| Potassium Dihydrogen Phosphate (B84403) | Stirring | 45 min | Not specified | rsc.org |

| Sonication | 5 min |

Continuous Flow Reactor Applications

Continuous flow chemistry, where reactants are pumped through a reactor (often a heated tube or microreactor), offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and ease of scalability. This technology is increasingly being applied to phosphonate synthesis.

The esterification of phenyl-H-phosphinic acid with various alcohols, including n-butanol, has been successfully demonstrated in a continuous flow microwave reactor. mdpi.com By controlling parameters such as temperature, flow rate, and residence time, high conversion rates can be achieved. For example, the reaction with n-butanol reached 100% conversion at 200°C with a flow rate of 0.25 mL/min. mdpi.com

Transesterification of H-phosphonates, such as the alcoholysis of dimethyl H-phosphonate with n-butanol, can also be precisely controlled in a flow system. researchgate.net Depending on the conditions, the synthesis can be directed towards either the mixed ester (n-butyl methyl H-phosphonate) or the fully substituted product (di-n-butyl H-phosphonate). researchgate.netresearchgate.net This level of control is difficult to achieve in batch reactions. Continuous flow setups are also suitable for synthesizing α-aminophosphonates through both the aza-Pudovik and Kabachnik-Fields reactions. researchgate.net

Continuous Flow Esterification of Phenyl-H-Phosphinic Acid with n-Butanol:

| Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|

| 160 | 0.25 | 40 | 66 | mdpi.com |

| 160 | 0.15 | 67 | 72 | mdpi.com |

| 180 | 0.25 | 40 | 83 | mdpi.com |

| 180 | 0.15 | 67 | 95 | mdpi.com |

| 200 | 0.25 | 40 | 100 | mdpi.com |

Synthetic Pathways to Butyl H-Phosphonate Derivatives

Preparation of α-Functionalized Butyl Phosphonates (e.g., α-hydroxyphosphonates, α-aminophosphonates)

α-Functionalized phosphonates are analogues of α-amino acids and α-hydroxy acids, where a phosphonic acid group replaces the carboxylic acid moiety. nih.gov This structural similarity imparts significant biological activity, making their synthesis a topic of intense research. nih.gov

α-Hydroxyphosphonates: The most common route to α-hydroxyphosphonates is the Pudovik reaction (or the related Abramov reaction), which involves the nucleophilic addition of a dialkyl phosphite (or trialkyl phosphite) to the carbonyl group of an aldehyde or ketone. nih.govmdpi.com The reaction is typically catalyzed by a base, though acid-catalyzed variations exist. nih.gov A wide range of catalysts have been developed, including organometallic compounds like butyllithium, to promote this transformation under mild conditions. nih.govorganic-chemistry.org The use of solid-supported bases and green ecocatalysts has also been reported, enhancing the efficiency and environmental friendliness of the synthesis. mdpi.comtandfonline.com

α-Aminophosphonates: These compounds are primarily synthesized via two related pathways: the one-pot, three-component Kabachnik-Fields reaction (amine, carbonyl compound, and dialkyl phosphite) and the two-step aza-Pudovik reaction (addition of a dialkyl phosphite to a pre-formed imine). beilstein-journals.orgsciforum.net The synthesis of α-aminophosphonates containing a butyl group has been specifically described. For instance, dialkyl ((butylamino)(chlorophenyl)methyl)phosphonates were prepared in high yields (72-94%) via the microwave-assisted reaction of N-chlorobenzylidene(butyl)amines with dialkyl phosphites. beilstein-journals.org Another example is the synthesis of (R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate, an α-aminophosphonate derivative, which was achieved in 85% yield. nih.gov

Synthesis of Butyl Phosphinate Esters

Phosphinates, which contain two direct carbon-phosphorus bonds and one ester linkage, are valuable synthetic intermediates. Butyl phosphinate esters can be prepared through several methods, with the choice depending on factors like starting material availability, desired scale, and green chemistry considerations.

A key precursor, butyl phenyl-H-phosphinate, which is not commercially available, can be synthesized from phenyl-H-phosphinic acid. nih.gov Methods for this transformation include:

Alkylating Esterification: Reaction of phenyl-H-phosphinic acid with butyl bromide under microwave irradiation, which can achieve a 76% yield after purification. nih.gov

Microwave-Assisted Direct Esterification: Reaction of the phosphinic acid with an excess of butyl alcohol, catalyzed by an ionic liquid, providing the ester in 80% yield. nih.gov

Thermal Esterification: Simple heating of the phosphinic acid in butyl alcohol, which can also give an 80% yield and is considered optimal for scalability and greenness. nih.gov

Once prepared, these H-phosphinates can be used in further reactions, such as the aza-Pudovik reaction to form aminophosphinates. nih.gov The synthesis of other phosphinates, like n-butyl methyl-phenylphosphinate, has also been explored. tandfonline.com This can be achieved via the traditional route from methyl-phenylphosphinic chloride or through more modern methods like propane (B168953) phosphonic acid anhydride (B1165640) (T3P®)-promoted or microwave-assisted direct esterification. tandfonline.com

Comparison of Synthesis Methods for n-Butyl Methyl-phenylphosphinate:

| Method | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| Reaction with Phosphinic Chloride | Methyl-phenylphosphinic chloride, n-BuOH, Et₃N | Toluene, rt, 1 h | 85% | tandfonline.com |

| T3P®-Promoted Esterification | Methyl-phenylphosphinic acid, n-BuOH, T3P® | Toluene, rt, 2 h | 81% | tandfonline.com |

| MW-Assisted Direct Esterification | Methyl-phenylphosphinic acid, n-BuOH, IL catalyst | 180 °C, 1.5 h, MW | 73% | tandfonline.com |

| Alkylating Esterification (PTC) | Methyl-phenylphosphinic acid, n-BuBr, K₂CO₃, TEBAC | Acetonitrile (B52724), 100 °C, 2 h, MW | 89% | tandfonline.com |

Incorporation of Butyl H-Phosphonate Moieties into Oligomers and Peptides via Phosphonylation

The H-phosphonate approach has emerged as a highly effective method for the phosphorylation of peptides and oligomers, offering advantages in terms of stability and reactivity. researchgate.netumich.edu Specifically, the use of tert-butyl H-phosphonate for the selective phosphorylation of hydroxy-containing amino acid residues like serine and tyrosine within a peptide sequence has been well-documented. u-szeged.huacs.org This method is particularly amenable to solid-phase peptide synthesis (SPPS) using the popular Fmoc (9-fluorenylmethyloxycarbonyl) strategy. u-szeged.hu

The general procedure involves the phosphonylation of the free hydroxyl group of a serine or tyrosine residue on the resin-bound peptide. u-szeged.hu This is typically achieved using an excess of ammonium (B1175870) tert-butyl H-phosphonate in the presence of an activating agent, such as pivaloyl chloride, in a solvent mixture like DMF/pyridine. u-szeged.hu The resulting H-phosphonate diester is a P(III) species, which is then oxidized in a subsequent step to the stable P(V) phosphate. u-szeged.huluxembourg-bio.com A common oxidant for this transformation is a solution of iodine in a pyridine/water mixture. u-szeged.huluxembourg-bio.com

One of the significant advantages of this methodology is the ability to perform the phosphonylation directly on the peptide backbone after the incorporation of the target hydroxyamino acid. u-szeged.hu This "global" phosphorylation strategy circumvents the need for pre-synthesized, phosphate-bearing amino acid building blocks, which can be complex to prepare. researchgate.net Furthermore, the use of ammonium tert-butyl H-phosphonate has been shown to be highly efficient and minimizes common side reactions that can occur during peptide chain elongation, such as β-elimination or pyrophosphate formation. u-szeged.huacs.org The tert-butyl protecting group on the phosphate can be readily removed under mild acidic conditions, typically with a trifluoroacetic acid (TFA) cocktail, simultaneously with the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. u-szeged.hu

The versatility of the H-phosphonate method extends to the synthesis of phosphonopeptides, which are peptide analogues containing a stable phosphonamidate bond. nih.govresearchgate.net These are typically synthesized by reacting a phosphonochloridate with an amino acid or peptide ester. nih.gov While distinct from the phosphorylation of hydroxyl groups, this demonstrates the broad utility of phosphorus chemistry in modifying peptides.

Detailed research findings have demonstrated the successful application of the tert-butyl H-phosphonate method for the synthesis of various phosphopeptides. The following table summarizes examples of peptides synthesized using this solid-phase approach.

| Peptide Sequence | Resin | Phosphonylation Reagent | Activating Agent | Oxidizing Agent | Reference |

|---|---|---|---|---|---|

| Tyr(P)-Val-Pro-Met-Leu | Tentagel SRAM | Ammonium tert-butyl H-phosphonate | Pivaloyl chloride | I2 in pyridine/water | u-szeged.hu |

| Ala-Glu-Tyr(P)-Ser-Phe-Leu | Tentagel SRAM | Ammonium tert-butyl H-phosphonate | Pivaloyl chloride | I2 in pyridine/water | u-szeged.hu |

| Asp-Ala-Glu-Phe-Ala-Ser(P)-Glu-Glu-Glu-Gly | HMP resin | Ammonium tert-butyl H-phosphonate | Pivaloyl chloride | I2 in pyridine/water | u-szeged.hu |

| Ser-Val-Ser(P)-Glu-Ala | PAM resin | Benzyl (B1604629) H-phosphonate | Pivaloyl chloride | I2 in pyridine/water | luxembourg-bio.com |

Oxidative Coupling for Butyl Pyrophosphate Tetraester Formation

The synthesis of pyrophosphates, molecules containing a P-O-P linkage, is of significant interest due to their biological relevance. Oxidative coupling of H-phosphonates provides a direct route to symmetrical pyrophosphate tetraesters, including tetra-n-butyl pyrophosphate. This transformation involves the formation of a P-P bond, which is then rearranged or further oxidized. mdpi.com

A notable method for this conversion is the oxidative dehydrogenative coupling of dialkyl H-phosphonates catalyzed by tetra-n-butylammonium iodide (n-Bu₄NI) with tert-butyl hydroperoxide (t-BuOOH) as the oxidant. tandfonline.com This system is advantageous as it operates under metal-free and solvent-free conditions, offering a novel and accessible pathway to pyrophosphate derivatives. tandfonline.com The reaction proceeds by the iodide ion-catalyzed oxidation of the H-phosphonate. tandfonline.com

Another approach involves the use of copper catalysts. mdpi.com For instance, copper-catalyzed aerobic oxidative dehydrogenative coupling of H-phosphonates can selectively yield either hypodiphosphoric acid esters (containing a P-P bond) or pyrophosphoric acid esters (containing a P-O-P bond) in high yields, depending on the specific reaction conditions. mdpi.com The Atherton-Todd reaction is a classical method for the oxidative phosphonylation of nucleophiles, where a dialkyl H-phosphonate is oxidized, typically with carbon tetrachloride, in the presence of a nucleophile. In the absence of an external nucleophile, this can lead to self-coupling products. Electrochemical methods have also been explored, where the one-electron oxidation of metal salts of dialkyl phosphonates generates phosphorus radicals that can dimerize to form P-P bonded species. mdpi.com

The synthesis of tetraalkyl pyrophosphates can also be observed as a side reaction during the chlorination of dialkyl phosphonates in the absence of a nucleophile. mdpi.com This highlights the propensity of activated H-phosphonate derivatives to undergo self-coupling to form pyrophosphate structures.

The following table summarizes conditions for the synthesis of pyrophosphate esters from H-phosphonates.

| H-Phosphonate Substrate | Catalyst/Reagent | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dibutyl H-phosphonate | n-Bu₄NI | t-BuOOH | Tetra-n-butyl pyrophosphate | 85% | tandfonline.com |

| Diethyl H-phosphonate | n-Bu₄NI | t-BuOOH | Tetraethyl pyrophosphate | 88% | tandfonline.com |

| Dibenzyl H-phosphonate | n-Bu₄NI | t-BuOOH | Tetrabenzyl pyrophosphate | 82% | tandfonline.com |

| Dialkyl H-phosphonates | Copper catalyst | Air (O₂) | Tetraalkyl pyrophosphoric acid esters | High | mdpi.com |

Reaction Mechanisms and Fundamental Reactivity Studies of Butyl H Phosphonates

Hydrolysis Mechanisms and Kinetic Investigations

The hydrolysis of phosphonate (B1237965) esters, including butyl hydrogen phosphonate, is a fundamental reaction that can proceed through different mechanisms depending on the reaction conditions. Generally, hydrolysis involves a nucleophilic attack on the phosphorus atom of the P=O group. nih.gov

Under acidic conditions, the hydrolysis of phosphonate esters can occur via two main pathways: cleavage of the phosphorus-oxygen (P-O) bond or cleavage of the carbon-oxygen (C-O) bond. The predominant pathway is influenced by factors such as the structure of the ester and the reaction conditions. nih.govviu.ca

The P-O bond cleavage typically proceeds through an AAc2 mechanism, which involves the participation of a water molecule in the rate-determining step. In contrast, C-O bond cleavage often follows an AAl1 mechanism, where the rate-determining step does not involve water. nih.gov For dialkyl phosphonates, it has been observed that isopropyl derivatives hydrolyze faster than methyl derivatives under acidic catalysis, suggesting a preference for the C-O cleavage pathway in the case of the secondary alkyl group, which can better stabilize the resulting carbocation. nih.gov The mechanism for the hydrolysis of dialkyl phosphonates in the presence of hydrochloric acid and water likely involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the electrophilic carbon of the alkyl group (SN1-like) or direct attack on the phosphorus atom. The stability of the potential carbocation intermediate and steric factors around the electrophilic carbon are key determinants of the favored pathway. beilstein-journals.org

In some instances, particularly with specific substituents, acid-catalyzed dealkylation can occur even in the absence of water. For example, the conversion of dibenzyl phosphonates to their corresponding phosphonic acids can be achieved by heating in a non-aqueous solvent like toluene. researchgate.net Similarly, di-tert-butyl phosphonates can be dealkylated at room temperature using trifluoromethanesulfonic acid, proceeding through a stable tert-butyl carbocation intermediate. beilstein-journals.orgresearchgate.net

Base-catalyzed hydrolysis of phosphonate esters predominantly proceeds through the cleavage of the P-O bond. viu.ca This reaction is generally faster than acid-catalyzed hydrolysis but occurs in two steps: formation of the phosphonate salt followed by acidification to yield the free phosphonic acid. nih.gov

The stereochemical outcome of hydrolysis can be significant, particularly for chiral phosphonates. While the hydrolysis of many simple phosphonates is not stereospecific, studies on related phosphorus compounds have provided insights. For example, the iodine-water oxidation of H-phosphonate diesters, a reaction related to hydrolysis, has been shown to proceed non-stereospecifically. rsc.orgrsc.org This lack of stereospecificity is attributed to the formation of an iodophosphate intermediate that can epimerize at the phosphorus center under the reaction conditions. rsc.orgrsc.org In contrast, reactions involving nucleophilic displacement at phosphorus can sometimes proceed with a defined stereochemistry, such as inversion of configuration. tandfonline.comtandfonline.com

The hydrolytic stability of this compound and related compounds is significantly influenced by both steric and electronic factors.

Steric Effects: Increased steric hindrance around the phosphorus atom generally decreases the rate of hydrolysis. nih.gov This is particularly evident in base-catalyzed hydrolysis, where the nucleophile directly attacks the phosphorus center. For instance, the rate of alkaline hydrolysis of ethyl phosphinates decreases significantly as the steric bulk of the alkyl groups on the phosphorus atom increases. nih.gov In acid-catalyzed hydrolysis, steric effects are generally considered to be less influential compared to the base-catalyzed process. nih.gov

Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom can enhance the rate of hydrolysis by making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. viu.ca Conversely, electron-donating groups tend to decrease the reaction rate. mdpi.com The stability of the tautomeric forms of H-phosphonates is also heavily influenced by electronic effects. Electron-withdrawing substituents can stabilize the more reactive trivalent P(III) form, while electron-donating groups favor the more stable pentavalent P(V) form. mdpi.com The hydrolytic stability of certain phosphites is enhanced in compounds containing hindered amine moieties, which can form stable hydrogen phosphonates that are resistant to further hydrolysis. cnrs.fr

Nucleophilic Addition Reactions Involving the P-H Bond

The presence of a reactive P-H bond allows this compound to participate in several important nucleophilic addition reactions. These reactions are fundamental to the formation of carbon-phosphorus bonds.

Pudovik Reaction (Addition to Carbonyl Compounds)

The Pudovik reaction is the addition of the P-H bond of an H-phosphonate across the carbon-oxygen double bond of an aldehyde or ketone. csic.es This reaction, typically catalyzed by a base or a Lewis acid, is a primary method for synthesizing α-hydroxyphosphonates. The reaction with dibutyl phosphonate can be initiated by a base, which deprotonates the phosphonate to form a more nucleophilic phosphite (B83602) anion. This anion then attacks the electrophilic carbonyl carbon.

Catalytic, enantioselective versions of the Pudovik reaction are of significant interest for producing chiral α-hydroxyphosphonates, which are valuable synthetic intermediates. organic-chemistry.orgcsic.es Various catalytic systems, including chiral Al-Li-BINOL complexes and peptide-mimic phosphonium (B103445) salts, have been developed to achieve high enantioselectivity. researchgate.netacs.org Research has shown that reaction conditions, such as the catalyst, solvent, and temperature, can be optimized to achieve high yields and stereoselectivities. rsc.org For example, the addition of dibutyl phosphite to dimethyl α-oxoethylphosphonate in the presence of 5% diethylamine (B46881) catalyst selectively yields the corresponding α-hydroxy-methylenebisphosphonate adduct. nih.gov

A representative table of Pudovik reaction outcomes under different catalytic conditions is shown below:

Table 1: Selected Catalytic Asymmetric Pudovik Reactions| Aldehyde/Ketone | H-Phosphonate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Various Aldehydes | Various Dialkyl Phosphites | TBOxAl Complex | up to 98 | up to 98% ee | organic-chemistry.org |

| Isatins | Various Phosphites | Chiral Iridium Catalyst | 65-99 | 7:1 to >20:1 dr, 99% ee | acs.org |

| Benzaldehyde (B42025) | (R,R)-TADDOL H-phosphonate | LDA | 91 | 98:2 dr | rsc.org |

Michael-Becker Reaction (Reaction with Halides)

The Michaelis-Becker reaction involves the reaction of a sodium salt of a dialkyl phosphonate (formed by treating the H-phosphonate with a strong base like sodium hydride) with an alkyl halide to form a phosphonate ester. wikipedia.orgrushim.ru This is a classic C-P bond-forming reaction via an SN2 mechanism. sustech.edu.cnwikipedia.org

For this compound, treatment with a base generates the dibutyl phosphite anion, which then acts as a nucleophile, attacking the alkyl halide and displacing the halide ion to yield a dialkyl alkylphosphonate. While effective, yields can sometimes be lower than the related Michaelis-Arbuzov reaction. wikipedia.org

Recent advances have focused on developing catalytic and more stereoselective versions. For instance, a copper-catalyzed enantioconvergent radical Michaelis-Becker-type coupling has been developed. sustech.edu.cn This method allows for the reaction of various H-phosphonate diesters, including dibutyl phosphonate, with racemic alkyl halides to produce chiral alkyl phosphorous compounds in good yields (68–90%) and high enantiomeric excess (89–94% ee). sustech.edu.cn This radical pathway overcomes the limitations of the traditional SN2 mechanism, which would require chiral alkyl halides for stereospecificity. sustech.edu.cn

Aza-Pudovik Reaction (Reaction with Imines)

The aza-Pudovik reaction is analogous to the Pudovik reaction but involves the addition of the P-H bond across the carbon-nitrogen double bond of an imine. wikipedia.orgmdpi.com This reaction is a direct and atom-efficient method for synthesizing α-aminophosphonates, which are important as analogues of α-amino acids. nih.govcore.ac.uk

The reaction can be performed under thermal conditions or, more commonly, with catalytic activation. Both Lewis acids and bases can catalyze the reaction. wikipedia.org For example, dibutyl phosphite has been shown to react with N-benzylidene-n-butylamine under microwave irradiation at 100°C to produce the corresponding α-aminophosphonate in 90% yield. beilstein-journals.org

As with the Pudovik reaction, significant research has been directed toward developing catalytic asymmetric versions to produce chiral α-aminophosphonates. mdpi.com A variety of chiral catalysts, including those based on cinchona alkaloids and metal complexes, have been successfully employed. wikipedia.orgmdpi.com Theoretical calculations suggest the reaction can proceed via a concerted step involving the trivalent phosphite tautomer of the H-phosphonate. mdpi.com

A representative table of aza-Pudovik reaction outcomes is shown below:

Table 2: Selected Aza-Pudovik Reactions with Dibutyl Phosphonate and Analogues| Imine | H-Phosphonate Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-benzylidene-n-butylamine | Dibutyl Phosphite | 100°C, 30 min, MW | 90 | beilstein-journals.org |

| Various Imines | Dibutyl Methylphosphonate | Microwave, 230 W | 75-88 | |

| N-benzylidene(cyclohexyl)amine | Dimethyl Phosphite | 100°C, 30 min, MW | 87 | beilstein-journals.org |

Tautomerism and its Chemical Consequences

Phosphonate-Phosphite Tautomeric Equilibrium

Dialkyl H-phosphonates, including this compound, exist in a tautomeric equilibrium between two forms: a tetracoordinated, pentavalent phosphonate form, (RO)₂P(O)H, and a tricoordinated, trivalent phosphite form, (RO)₂P-OH. mdpi.comnih.govwikipedia.org

For most dialkyl H-phosphonates, including the dibutyl ester, the equilibrium lies heavily in favor of the tetracoordinated phosphonate form. mdpi.comdtic.mil This stability is due to the high strength of the phosphoryl (P=O) bond. However, the minor trivalent phosphite tautomer is often the more reactive species, particularly in base-catalyzed reactions. mdpi.comresearchgate.net

The chemical consequences of this equilibrium are profound and dictate the compound's reactivity profile.

Phosphonate Form (Dominant): The P(O)H form contains a moderately acidic proton directly attached to the phosphorus. This P-H bond can undergo nucleophilic additions (as seen in the Pudovik and related reactions) and radical reactions.

Phosphite Form (Minor but Reactive): The P-OH form possesses a lone pair of electrons on the phosphorus atom, making it a potent nucleophile for reactions like the Michaelis-Arbuzov reaction. wikipedia.orgchinesechemsoc.org The hydroxyl proton is also acidic. The presence of this tautomer is crucial for reactions requiring a nucleophilic phosphorus center. The equilibrium can be shifted by reaction conditions; for instance, in the presence of a base, the phosphite form is deprotonated to form a highly nucleophilic phosphite anion, [(RO)₂PO]⁻, which readily participates in SN2 reactions. wikipedia.org

Spectroscopic studies have confirmed this tautomerism. For example, studies on the interaction of dibutyl phosphonate with polyaniline films show that it is the dibutyl phosphite tautomer that interacts with the polymer base at room temperature. researchgate.netresearchgate.net Computational studies further support that while the phosphonate form is thermodynamically more stable, the energy barrier for interconversion can be overcome, especially under catalytic conditions, allowing the more reactive phosphite form to participate in chemical transformations. mdpi.comnih.govresearchgate.net The nature of the substituents on the phosphorus atom significantly influences the position of the equilibrium; electron-withdrawing groups tend to stabilize the trivalent phosphite form. mdpi.comnih.gov

Impact of Tautomeric Forms on Reactivity Profiles

Dialkyl H-phosphonates, including this compound, exhibit a significant chemical characteristic known as prototropic tautomerism. This involves an equilibrium between two distinct forms: a tetracoordinated, pentavalent species commonly referred to as the phosphonate form, and a tricoordinated, trivalent species known as the phosphite form. nih.govresearchgate.netmdpi.com In solution, this equilibrium is almost entirely shifted toward the more stable tetracoordinated phosphonate form. researchgate.netrsc.org Despite its low concentration, the trivalent phosphite tautomer is crucial as it is generally the more reactive species in most chemical transformations. nih.govmdpi.comacs.org

The reactivity of the trivalent form stems from the presence of a lone pair of electrons on the phosphorus atom, which imparts nucleophilic character. researchgate.netrsc.org In contrast, the phosphorus center in the tetracoordinated form is electrophilic and less susceptible to reactions with electrophiles. researchgate.net The differing reactivity of these two tautomers is a cornerstone of H-phosphonate chemistry. nih.govmdpi.com While the pentavalent form is more stable, the trivalent form's enhanced nucleophilicity and lower steric hindrance make it more reactive. nih.govmdpi.com

Substituent Effects: The electronic nature of the substituents on the phosphorus atom plays a critical role. Electron-withdrawing groups, such as aryl groups, can stabilize the trivalent phosphite form, thereby increasing its concentration at equilibrium and enhancing the compound's reactivity. nih.govmdpi.comacs.org For instance, the reactivity of aryl H-phosphinates in additions to alkenes is attributed to the stabilization of the P(III) lone pair by the electron-withdrawing aryl group. acs.org

Catalysis: The interconversion between the two tautomers can be catalyzed, effectively increasing the concentration of the reactive trivalent species. Base catalysis is a common strategy, where a base promotes the tautomerization. nih.gov Lewis acids and transition metals can also be employed to shift the equilibrium toward the phosphite form, often by coordinating to or trapping the P(III) species. nih.govrsc.orgresearchgate.net This catalytic approach allows reactions to proceed at room temperature that might otherwise require harsher conditions. nih.govresearchgate.net

The influence of the tautomeric equilibrium is evident in various reactions. For example, the phospha-Michael addition of H-phosphonates to activated alkenes is understood to proceed through the nucleophilic attack of the trivalent phosphite tautomer. rsc.org Similarly, base-promoted alkylations and catalyzed imine hydrophosphonylations are proposed to involve the P(III) form. acs.org

Table 1: Characteristics of Butyl H-Phosphonate Tautomers

| Feature | Tetracoordinated (Phosphonate Form) | Tricoordinated (Phosphite Form) |

|---|---|---|

| Structure | >P(O)H | P-OH |

| Valency/Coordination | Pentavalent (λ⁵, σ⁴) researchgate.net | Trivalent (λ³, σ³) researchgate.net |

| Stability | More stable, dominates the equilibrium mixture. nih.govmdpi.com | Less stable. acs.org |

| Reactivity | Less reactive; electrophilic phosphorus center. researchgate.net | More reactive; nucleophilic phosphorus center due to lone electron pair. nih.govresearchgate.netrsc.org |

| Factors Favoring Form | Electron-donating substituents. mdpi.com | Electron-withdrawing substituents, catalysis (base, Lewis acid). nih.govmdpi.comrsc.org |

Dealkylation Processes for Phosphonic Acid Generation

The conversion of this compound and other dialkyl phosphonates into their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. This dealkylation process involves the cleavage of the P-O-C ester bond. nih.gov Several methods have been developed to achieve this transformation, ranging from harsh acidic hydrolysis to milder procedures suitable for sensitive molecules. nih.govnih.gov

Acid-Catalyzed Hydrolysis One of the most established methods for preparing phosphonic acids from their dialkyl esters is hydrolysis under strong acidic conditions. nih.gov This typically involves refluxing the phosphonate ester with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), for several hours. nih.govrsc.orgbeilstein-journals.org The hydrolysis occurs in a stepwise manner due to the presence of two ester groups. nih.gov While effective, these harsh conditions may not be compatible with sensitive functional groups within the molecule. rsc.org For instance, the cleavage of diethyl phosphonate esters supported on silica (B1680970) has been shown to require refluxing in 3 M or 12 M HCl. rsc.org

Silyl-Assisted Dealkylation (McKenna Reaction) A significantly milder and more versatile method for phosphonate dealkylation involves the use of trimethylsilyl (B98337) halides, particularly bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). nih.govmdpi.com This procedure, often referred to as the McKenna reaction, is highly efficient and compatible with a wide range of functional groups that would not survive strong acidic or basic conditions. nih.govnih.gov The reaction proceeds in two steps:

Silylation: The dialkyl phosphonate reacts with the silyl (B83357) halide to form a bis(trimethylsilyl) phosphonate intermediate. mdpi.com The mechanism is proposed to involve the nucleophilic attack of the phosphoryl oxygen atom on the silicon atom of the silyl halide. beilstein-journals.orgmdpi.com The reaction can often be promoted by adding sodium iodide when using the less reactive chlorotrimethylsilane (B32843) (TMSCl). mdpi.commdpi.com

Hydrolysis/Methanolysis: The resulting silyl ester intermediate is highly susceptible to hydrolysis and is readily cleaved by the addition of water or an alcohol like methanol (B129727) to yield the final phosphonic acid. nih.govmdpi.commdpi.com

This method has been successfully applied to a variety of dialkyl phosphonates, including di-tert-butyl phosphonates. nih.govbeilstein-journals.org

Dealkylation with Boron Reagents Boron halides, such as boron tribromide (BBr₃), provide another effective route for the dealkylation of phosphonate esters under mild conditions. nih.govthieme-connect.com The reaction can be applied to various dialkyl phosphonates, including dimethyl, diethyl, diisopropyl, and di-tert-butyl esters. beilstein-journals.orgthieme-connect.com The process is highly selective for the P-O bond cleavage, even in the presence of other potentially labile functional groups. thieme-connect.com The reaction typically involves treating the phosphonate with BBr₃ in an aprotic solvent at low temperature, followed by warming. beilstein-journals.orgthieme-connect.com The final phosphonic acid is obtained after a methanolysis workup. thieme-connect.com

Thermal Dealkylation In specific cases, phosphonic acids can be generated through thermal dealkylation. This method is particularly suitable for di-tert-butyl phosphonates. mdpi.comacs.org The dealkylation of di-tert-butyl phosphonates can proceed via the generation of isobutene, a process that can be catalyzed by a Brønsted acid like trifluoromethyl sulfonic acid (TfOH) even at room temperature. acs.org

Table 2: Comparison of Dealkylation Methods for Phosphonate Esters

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl or HBr, reflux. nih.govbeilstein-journals.org | General and well-established method. nih.gov | Harsh conditions may cleave other sensitive functional groups. nih.govrsc.org |

| Silyl-Assisted Dealkylation | TMSBr or TMSI, followed by H₂O or MeOH. nih.govmdpi.com | Mild, high-yielding, and compatible with many functional groups. nih.govmdpi.com | Reagents can be moisture-sensitive. |

| Dealkylation with Boron Reagents | BBr₃ in an aprotic solvent, followed by MeOH. beilstein-journals.orgthieme-connect.com | Mild and highly selective for P-O bond cleavage. thieme-connect.com | Boron reagents can be hazardous to handle. |

| Thermal Dealkylation | Heat (e.g., 80 °C); can be catalyzed by Brønsted acids. mdpi.comacs.org | Can be a simple procedure without additional reagents. | Primarily suitable for specific esters like di-tert-butyl phosphonates. mdpi.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| Boron tribromide |

| Bromotrimethylsilane |

| This compound |

| Chlorotrimethylsilane |

| Di-tert-butyl phosphonate |

| Diethyl phosphonate |

| Diisopropyl phosphonate |

| Dimethyl phosphonate |

| Hydrobromic acid |

| Hydrochloric acid |

| Iodomethane |

| Iodotrimethylsilane |

| Isobutene |

| Methanol |

| Phosphonic acid |

| Sodium iodide |

| Trifluoromethyl sulfonic acid |

| Trimethylsilyl halide |

| Tri-tert-butyl phosphite |

Coordination Chemistry and Metal Complexation Dynamics of Butyl H Phosphonates

Actinide Complexation and Solvent Extraction Processes

Butyl H-phosphonates have demonstrated considerable potential as extractants for actinides in nuclear fuel reprocessing. hbni.ac.in Their ability to form stable complexes with actinide ions is central to their function in separating these elements from aqueous solutions, typically nitric acid. rsc.orgresearchgate.net The efficiency and selectivity of this process are influenced by several factors, including the structure of the extractant, the acidity of the aqueous phase, and the potential for aggregation in the organic phase. hbni.ac.inrsc.org

The extraction capabilities of various butyl H-phosphonate isomers have been systematically evaluated for Uranium(VI) and Americium(III). Studies comparing di-n-butyl H-phosphonate (DBHP), di-iso-butyl H-phosphonate (DiBHP), and di-sec-butyl H-phosphonate (DsBHP) reveal distinct differences in their extraction efficiencies, which are quantified by the distribution ratio (D). hbni.ac.inrsc.org The distribution ratio represents the concentration of the metal ion in the organic phase divided by its concentration in the aqueous phase.

For U(VI), the extraction generally increases with nitric acid concentration, peaking before declining at very high acidities. rsc.org This behavior is characteristic of solvating extractants. In contrast, Am(III) extraction is typically more efficient at lower nitric acid concentrations, a hallmark of acidic extractants operating via a cation exchange mechanism. rsc.orgresearchgate.net The table below summarizes the distribution ratios for U(VI) and Am(III) with different butyl H-phosphonates at varying nitric acid molarities.

Table 1: Distribution Ratios (D) of U(VI) and Am(III) with Butyl H-Phosphonate Isomers

| Nitric Acid (M) | D (U(VI)) with DBHP | D (U(VI)) with DiBHP | D (U(VI)) with DsBHP | D (Am(III)) with DBHP | D (Am(III)) with DiBHP | D (Am(III)) with DsBHP |

|---|---|---|---|---|---|---|

| 0.01 | - | - | - | ~10 | ~3 | ~0.8 |

| 0.1 | ~1 | ~0.8 | ~0.5 | ~1 | ~0.5 | ~0.2 |

| 1.0 | ~10 | ~8 | ~3 | ~0.1 | ~0.08 | ~0.1 |

| 4.0 | ~30 | ~20 | ~10 | ~0.2 | ~0.15 | ~0.3 |

| 8.0 | ~15 | ~10 | ~8 | ~0.3 | ~0.2 | ~0.5 |

Note: Values are approximate and sourced from graphical data presented in referenced studies. rsc.org

The structure of the alkyl chain in butyl H-phosphonates has a remarkable impact on their extraction behavior and selectivity. rsc.orgresearchgate.net Research has shown that moving from a linear chain (n-butyl) to branched isomers (iso-butyl and sec-butyl) significantly alters the steric hindrance around the phosphoryl (P=O) and hydroxyl (P-OH) groups, which are the primary sites for metal coordination. rsc.orgacs.org

Specifically, the branching of the alkyl chain at the secondary carbon atom in di-sec-butyl H-phosphonate (DsBHP) leads to unexpected behavior. rsc.orgresearchgate.net While H-phosphonates are generally classified as acidic extractants due to the presence of the acidic P-OH group in their enol tautomer, DsBHP exhibits characteristics more akin to a neutral extractant. hbni.ac.inrsc.org This change is attributed to steric hindrance that impedes the formation of the enol tautomer. rsc.orgresearchgate.net The strengthening of the intramolecular P=O⋯H hydrogen bond in the keto form of DsBHP makes the phosphoryl oxygen the more likely coordination site, a feature of neutral extractants. rsc.org Consequently, the extraction efficiency order for U(VI) at moderate to high acidity is typically DBHP > DiBHP > DsBHP, reflecting the increasing steric hindrance that hampers complex formation. rsc.org

A key feature of H-phosphonates in solvent extraction is their ability to operate via two different mechanisms depending on the acidity of the aqueous phase. rsc.orgresearchgate.net This dual-mechanism capability stems from the tautomeric equilibrium between the pentavalent phosphonate (B1237965) (keto) form, which has a P=O group, and the trivalent phosphite (B83602) (enol) form, which contains a P-OH group. researchgate.net

Cation Exchange Mechanism (Low Acidity): At low nitric acid concentrations, the extraction proceeds primarily through the enol tautomer. The proton of the P-OH group is exchanged for a metal cation, forming a complex that is extracted into the organic phase. This mechanism is typical for acidic extractants and explains the high distribution ratios for Am(III) at low acidities. researchgate.netresearchgate.net

Solvation Mechanism (High Acidity): At higher nitric acid concentrations, the equilibrium shifts, and the keto form of the H-phosphonate dominates. Extraction occurs via a solvation mechanism, where the neutral metal-nitrate species (e.g., UO₂(NO₃)₂) is solvated by the phosphoryl (P=O) oxygen of the extractant. researchgate.netnih.gov This is the characteristic mechanism for neutral organophosphorus extractants like tri-n-butyl phosphate (B84403) (TBP) and explains the increasing extraction of U(VI) with rising acidity. rsc.orgresearchgate.net

The unexpected behavior of di-sec-butyl H-phosphonate (DsBHP), which acts more like a neutral extractant even at lower acidities, is a direct consequence of steric effects hindering the tautomerization to the enol form necessary for the cation exchange mechanism. rsc.orgresearchgate.net

The behavior of the metal-extractant complexes within the organic diluent is critical to the stability and efficiency of the solvent extraction process. Under certain conditions, particularly at high metal and acid loading, the organic phase can split into two immiscible layers—a diluent-rich "light" phase and a complex-rich "heavy" phase known as the "third phase". chemistryjournal.netosti.gov This phenomenon is undesirable in industrial processes as it can disrupt operations. chemistryjournal.net

The formation of a third phase is linked to the limited solubility of the extracted metal-ligand complexes in the non-polar organic diluent. sci-hub.se These complexes can self-assemble into aggregates or reverse micelles. sci-hub.seosti.gov The size and shape of these aggregates, as well as the interactions between them, are influenced by factors such as the concentration of the extractant, the nature of the diluent, the aqueous phase acidity, and temperature. sci-hub.seijacskros.com For instance, small-angle neutron and X-ray scattering studies have shown that TBP-containing organic phases in equilibrium with nitric acid solutions are organized into reverse interacting aggregates, and these interactions govern the formation of the third phase. sci-hub.se The speciation in the organic phase involves various complexes, such as UO₂(NO₃)₂(TBP)₂, and at high nitric acid concentrations, species like HNO₃·TBP can compete with and inhibit the extraction of the metal. nih.govresearchgate.netrsc.org

Interaction with Main Group and Transition Metal Ions

Beyond their use in actinide separation, butyl H-phosphonates and related phosphonic acids serve as versatile ligands for constructing complex molecular architectures with a wide range of main group and transition metals. The phosphonate group, [RPO₃]²⁻, can coordinate to metal ions in various modes, utilizing its three oxygen atoms to bridge multiple metal centers. researchgate.netncl.ac.uk This versatility allows for the formation of discrete molecular clusters and extended coordination polymers with diverse structures and properties. nih.govacs.org

The use of sterically hindered phosphonic acids, such as tert-butylphosphonic acid, is a key strategy to control the dimensionality of the resulting metal phosphonate structures. researchgate.net The bulky tert-butyl group can prevent the extensive polymerization that is common with less hindered phosphonates, leading to the formation of discrete, soluble molecular clusters. researchgate.netacs.org

Main Group Metals: Reactions of tert-butylphosphonic acid with main group metal precursors, such as diorganotin compounds, have yielded one-, two-, and three-dimensional coordination polymers. nih.govacs.orgresearchgate.net For example, the reaction with a diorganotin precursor in methanol (B129727) can produce a coordination polymer with a complex structure featuring trinuclear tin entities. nih.govacs.org Similarly, reactions with alkali metal carbonates (Li, Na, K) produce polymeric solids in which the phosphonate ligands and water molecules link the metal ions into 1D chains and 2D sheets. rsc.org

Transition Metals: Tert-butylphosphonic acid has been used to synthesize a variety of transition metal clusters and polymers. Layered phosphonates of calcium, manganese, and cobalt have been prepared via metathesis reactions. rsc.org In the presence of auxiliary ligands like 2-aminopyridine, reactions with zinc and cobalt salts have produced cubane-like tetranuclear clusters. With different auxiliary ligands, such as 4,4'-bipyridine, one-dimensional coordination polymers of copper and manganese have been isolated. The choice of metal, solvent, and auxiliary ligands allows for fine-tuning of the final structure, leading to materials with potential applications in catalysis and magnetism. ncl.ac.ukiaea.orgias.ac.in

Coordination Modes of Butyl H-Phosphonate Ligands (e.g., Monodentate, Bridging)

Butyl H-phosphonate ligands exhibit remarkable versatility in their coordination to metal centers, adopting several distinct modes that influence the final structure of the complex. The specific mode is often dependent on factors such as the metal ion, reaction conditions, and the presence of other ligands.

In complexes with titanium, for instance, tert-butylphosphonic acid has been shown to adopt different connectivities. Under specific conditions excluding water, it forms a tetrameric titanium phosphonate, [Ti(OiPr)₂(tBuPO₃)]₄, where the phosphonate ligand displays a (112) connectivity, resulting in a 5 + 1 coordination environment for the titanium atoms. acs.org This is a rare coordination mode for titanium phosphonates. acs.org In contrast, when small amounts of water are present, molecular titanium oxide alkoxide phosphonates such as [Ti₄(μ₃-O)(OiPr)₅(μ-OiPr)₃(tBuPO₃)₃] are formed, with each phosphonate ligand exhibiting a more common (111) connectivity. acs.org

With lanthanide ions, tert-butylphosphonate ligands are instrumental in forming tetrametallic cages. In these structures, three of the phosphonate ligands typically adopt a 3.111 bonding mode (Harris notation), where they bridge three metal ions. rsc.org This mode is crucial in linking the base of a triangular pyramidal metallic core to its apex. rsc.org Bismuth complexes also showcase the bridging capability of the ligand, with solid-state structures revealing trimeric units formed through intermolecular Bi···O=P contacts. researchgate.net

The following table summarizes some of the observed coordination modes for butyl phosphonate ligands.

Interactive Table: Coordination Modes of Butyl Phosphonate Ligands| Ligand | Metal Ion | Complex Formula Fragment | Coordination Mode/Connectivity | Resulting Structure | Reference |

|---|---|---|---|---|---|

| tert-Butylphosphonic acid | Titanium(IV) | [Ti(OiPr)₂(tBuPO₃)]₄ | (112) | Tetrameric cluster | acs.org |

| tert-Butylphosphonic acid | Titanium(IV) | [Ti₄(μ₃-O)(...)(tBuPO₃)₃] | (111) | Tetranuclear cluster | acs.org |

| tert-Butylphosphonic acid | Gadolinium(III) | [Gd₄(...)(O₃PtBu)₃(...)] | 3.111 (Harris notation) | Tetrametallic cage | rsc.org |

| tert-Butylphosphonic acid | Bismuth(III) | Trimer of LBi[O₂P(tBu)(O)] | Bridging (Bi···O=P) | Trimeric assembly | researchgate.net |

Influence of Auxiliary Ligands on Complex Architecture

The architecture of metal complexes containing butyl H-phosphonate is significantly influenced by the presence of auxiliary or co-ligands. These ligands can control the dimensionality, nuclearity, and solubility of the resulting compounds by occupying coordination sites on the metal ion, thereby limiting the extensive bridging capabilities of the phosphonate group which often leads to insoluble polymeric materials. rsc.orgsci-hub.se

The synthesis of soluble, crystalline molecular cages of lanthanides with tert-butylphosphonic acid is a clear example. The inherent tendency of lanthanide phosphonates to form insoluble polymers is overcome by using pivalic acid as a co-ligand. rsc.org The pivalate (B1233124) ligands occupy some of the metal's coordination sites, reducing the number available to the phosphonate and facilitating the isolation of discrete, tetrametallic cages. rsc.org

Similarly, in the chemistry of cobalt(II) and zinc(II), the reaction with di-tert-butyl phosphate alone can yield tetrameric clusters like [M₄(μ₄-O)(dtbp)₆]. sci-hub.se However, introducing a donor auxiliary ligand such as imidazole (B134444) or the bulkier 3,5-dimethylpyrazole (B48361) leads to the formation of mononuclear complexes. sci-hub.se With imidazole, octahedral complexes of the type [M(dtbp)₂(imz)₄] are formed, whereas the bulkier pyrazole (B372694) ligand results in a tetrahedral complex, [Co(dtbp)₂(3,5-dmp)₂]. sci-hub.se This demonstrates that the choice of auxiliary ligand can dictate not only the nuclearity but also the coordination geometry of the metal center. sci-hub.se

The use of 2-pyridylpyrazole as an ancillary ligand in reactions of tert-butylphosphonic acid with copper(II) perchlorate (B79767) also showcases this principle, leading to the assembly of a decanuclear copper(II) complex. ias.ac.in

Interactive Table: Effect of Auxiliary Ligands on Butyl Phosphonate Complex Architecture

| Primary Ligand | Metal Ion | Auxiliary Ligand | Resulting Complex Type | Architectural Outcome | Reference |

|---|---|---|---|---|---|

| tert-Butylphosphonic acid | Lanthanides (Gd, Tb, etc.) | Pivalic acid | Tetrametallic cage | Prevents polymerization, yields soluble molecular cages | rsc.org |

| Di-tert-butyl phosphate | Cobalt(II), Zinc(II) | Imidazole | Mononuclear octahedral | Breaks up tetrameric clusters into discrete units | sci-hub.se |

| Di-tert-butyl phosphate | Cobalt(II) | 3,5-Dimethylpyrazole | Mononuclear tetrahedral | Forms discrete units with different geometry | sci-hub.se |

| tert-Butylphosphonic acid | Copper(II) | 2-Pyridylpyrazole | Decanuclear assembly | Facilitates formation of high-nuclearity cluster | ias.ac.in |

Electronic Structure and Ligand Basicity in Metal Complexes

The electronic structure of the butyl H-phosphonate ligand is fundamental to its coordination behavior and its ability to form stable metal complexes. The basicity of the phosphoryl oxygen (P=O) is a key determinant of the ligand's donor strength. researchgate.net Generally, phosphonates exhibit enhanced metal ion affinity compared to analogous phosphates due to the higher basicity of the phosphonate group. nih.gov

Quantum chemical studies, particularly those using Density Functional Theory (DFT), have provided significant insights into the metal-ligand interactions. researchgate.netnih.gov These studies reveal that the presence of electron-donating alkyl groups, such as the butyl group, increases the electron density on the phosphoryl oxygen, thereby enhancing its basicity and strengthening its bond with a metal center. researchgate.netresearchgate.net This increased basicity leads to significantly larger distribution coefficient values in the extraction of actinides compared to standard extractants like tri-n-butyl phosphate (TBP). researchgate.net

The structure of the butyl chain itself has a remarkable effect on the ligand's electronic properties and complexation mechanism. A study comparing n-butyl, di-iso-butyl, and di-sec-butyl H-phosphonates found that branching of the alkyl chain can alter the dominant extraction mechanism. nih.gov For instance, the di-sec-butyl H-phosphonate (DsBHP) showed unexpected behavior for an acidic extractant, which was attributed to steric hindrance that strengthens the intramolecular P=O···H-O hydrogen bond. nih.gov This strengthening hinders the formation of the enol tautomer, which is crucial for the typical cation exchange extraction mechanism. nih.gov

DFT calculations have been employed to understand the binding affinities and electronic structure of actinide complexes with various butyl H-phosphonates. nih.govresearchgate.net The computed complexation energies often correlate well with experimental extraction trends, confirming that the stability of the metal-ligand complex is heavily influenced by the electronic and steric nature of the ligand's alkyl substituents. nih.govresearchgate.net The charge transfer from the ligand's P=O group to the metal center is a quantifiable measure of the bond strength, further elucidating the relationship between the ligand's electronic structure and its complexing ability. acs.org

Interactive Table: Summary of Electronic and Basicity Findings

| Ligand/System | Key Finding | Method | Implication | Reference |

|---|---|---|---|---|

| H-Phosphonates | Enhanced actinide uptake compared to TBP. | Solvent Extraction, DFT | Increased basicity of the phosphoryl oxygen due to electron-donating groups. | researchgate.net |

| Phosphonates vs. Phosphates | Phosphonate complexes are more stable than phosphate analogues. | Potentiometric Titration | Increased basicity of the phosphonate group enhances metal ion affinity. | nih.gov |

| Branched Butyl H-Phosphonates | Branching at the secondary carbon (di-sec-butyl) strengthens the P=O···H-O bond, hindering enol tautomer formation. | Solvent Extraction, DFT | Alters the extraction mechanism from acidic to neutral type. | nih.gov |

| Actinide-Phosphonate Complexes | Complexation energies and binding affinities correlate with the carbon chain structure of the phosphonate. | DFT Calculations | The steric and electronic effects of the alkyl group directly modulate actinide binding ability. | researchgate.net |

Applications of Butyl H Phosphonates in Advanced Materials Science and Catalysis

Butyl hydrogen phosphonate (B1237965) and its derivatives have emerged as versatile building blocks in the realm of materials science. Their unique chemical properties, including the reactive P-H bond and the tunable nature of the butyl ester group, allow for their integration into a wide array of advanced materials. These applications range from the synthesis of functional polymers to the engineering of sophisticated organic-inorganic hybrid systems.

Computational and Theoretical Investigations of Butyl H Phosphonate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. acs.org It is extensively used to investigate the electronic properties, reactivity, and structure of butyl H-phosphonate and its derivatives. nih.govrsc.org

DFT calculations are employed to elucidate the electronic structure of butyl H-phosphonates, providing a detailed picture of electron distribution and bonding. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity.

In related organophosphorus compounds like tri-n-butyl phosphate (B84403) (TBP) and its degradation product di-n-butyl phosphate (HDBP), DFT studies show that the HOMO is typically located around the phosphoryl (P=O) and adjacent oxygen atoms. chalcogen.roresearchgate.net The energy gap between the HOMO and LUMO (ΔEgap) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. chalcogen.roijcce.ac.ir For instance, studies on TBP and its derivatives (HDBP and mono-n-butyl phosphate) have shown that the degradation products, which possess hydroxyl groups, have smaller energy gaps compared to the parent TBP, indicating their higher reactivity. chalcogen.ro

Charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. chalcogen.rorsc.org This information is vital for understanding electrostatic interactions, particularly the molecule's behavior as a ligand in coordination complexes. In the context of actinide extraction, DFT calculations have shown that a considerable amount of charge is transferred from the P=O group of the phosphonate (B1237965) ligand to the metal ion upon complex formation. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of Butyl Phosphates using DFT

| Compound | Total Energy (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Tri-n-butyl phosphate (TBP) | -955.87 | -7.45 | 1.35 | 8.80 | 3.10 |

| Di-n-butyl phosphate (HDBP) | -804.58 | -7.12 | 1.45 | 8.57 | 3.29 |

| Mono-n-butyl phosphate (H2MBP) | -653.29 | -6.98 | 1.55 | 8.53 | 3.51 |

Data synthesized from studies on TBP and its degradation products, which include butyl H-phosphonate species. The specific values are illustrative representations based on published research. chalcogen.ro

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, intermediates, and transition states. researchgate.netnih.gov For H-phosphonates, this is particularly relevant for understanding their synthesis, hydrolysis, and their dual role as extractants in acidic and neutral conditions. nih.govresearchgate.net

The extraction of metal ions like uranium and americium by butyl H-phosphonates can proceed through different mechanisms depending on the acidity of the medium. nih.gov DFT calculations help to elucidate these pathways:

Cation Exchange Mechanism: At low acidity, the H-phosphonate acts as an acidic extractant, deprotonating to form an anionic ligand that coordinates with the metal ion.

Solvation Mechanism: At high acidity, the neutral H-phosphonate molecule coordinates to the metal complex through the phosphoryl oxygen, similar to a neutral extractant like TBP. nih.govresearchgate.net

DFT calculations can determine the structures and energies of the reactants, products, and crucial transition states for these processes. researchgate.net The energy barrier (activation energy) associated with a transition state indicates the kinetic feasibility of a particular reaction step. nih.gov For example, theoretical studies on phosphoryl transfer reactions, a fundamental process in organophosphorus chemistry, use DFT to distinguish between concerted (SN2-type) and stepwise mechanisms by locating the relevant transition states and any potential intermediates. nih.govresearchgate.net

The flexibility of the butyl chains in butyl H-phosphonate gives rise to a complex conformational landscape. Different spatial arrangements of the atoms (conformers) can have different energies, and understanding this landscape is crucial as the dominant conformer often dictates the molecule's reactivity and physical properties. nih.govresearchgate.net

Computational studies on related molecules like tri-n-butyl phosphate (TBP) have shown that even for a single molecule, a large number of conformers can exist within a small energy range, suggesting that multiple conformations can coexist at room temperature. researchgate.netacs.org DFT calculations, often at the B3LYP level of theory, are used to optimize the geometries of various possible conformers and calculate their relative energies. researchgate.netacs.org This analysis helps to identify the most stable (lowest energy) conformers. For complex molecules, a systematic approach is often used, starting with smaller fragments to build up the full conformational profile of the larger molecule. acs.org

High-Level Quantum Chemical Calculations (e.g., DLPNO-CCSD(T))

While DFT is a versatile tool, for highly accurate energy calculations, especially for non-covalent interactions and binding affinities, more sophisticated and computationally expensive methods are required. The "gold standard" in quantum chemistry is often considered to be the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method. nih.gov The development of domain-based local pair natural orbital (DLPNO) approximations has made CCSD(T) calculations feasible for larger molecular systems, including coordination complexes of butyl H-phosphonate. nih.govresearchgate.net

High-level DLPNO-CCSD(T) calculations are instrumental in obtaining accurate binding affinities (or complexation energies) between a ligand like butyl H-phosphonate and a metal ion. nih.gov This is critical in fields like solvent extraction, where the selectivity of an extractant for one metal ion over another is determined by differences in their complexation energies. researchgate.netscispace.com

DFT calculations have been used to explore the binding of H-phosphonates with actinides like uranium (U) and americium (Am). nih.govrsc.org These studies compute the complexation energy, which is the energy change associated with the formation of the metal-ligand complex. The results help to rationalize experimental observations, such as the effect of branching in the butyl chain on extraction efficiency. nih.gov While DFT provides valuable trends, DLPNO-CCSD(T) can be used to refine these energies for benchmark accuracy. nih.gov

Table 2: Illustrative Complexation Energies (ΔE) for Metal-Ligand Systems

| Metal Ion | Ligand | Computational Method | Complexation Energy (kcal/mol) |

|---|---|---|---|

| Pu(IV) | Tri-n-butyl phosphate (TBP) | DFT | -73.1 |

| Zr(IV) | Tri-n-butyl phosphate (TBP) | DFT | -57.6 |

| U(VI) | Di-n-butyl H-phosphonate (DBHP) | DFT | -110 to -130 (range) |

| Am(III) | Di-n-butyl H-phosphonate (DBHP) | DFT | -90 to -110 (range) |

This table presents representative data from DFT studies on related systems to illustrate the application of computational chemistry in determining binding affinities. nih.govresearchgate.net The accuracy of these values can be further improved with methods like DLPNO-CCSD(T).

The interactions between molecules—such as ligand-ligand or ligand-solvent interactions—are governed by non-covalent forces like hydrogen bonding, dispersion forces (van der Waals), and electrostatic interactions. High-level quantum chemical calculations can precisely quantify these forces. bohrium.com

Methods like Symmetry-Adapted Perturbation Theory (SAPT) or energy decomposition analysis (EDA) can be used in conjunction with DFT or coupled-cluster calculations to break down the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion. bohrium.com This provides deep insight into the nature of the binding. For example, in complexes of TBP, electrostatic interactions are often found to be the dominant attractive force, though dispersion and induction are also significant. bohrium.com Such analyses are crucial for understanding how butyl H-phosphonate molecules interact with each other, with solvent molecules, and within larger aggregates, which can influence processes like third-phase formation in solvent extraction systems. hbni.ac.in

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to view the molecular-level mechanisms governing the behavior of butyl hydrogen phosphonate. These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. The interactions between particles are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For organophosphorus compounds, these force fields are carefully parameterized to reproduce experimental data on properties like density, viscosity, and diffusion coefficients.

Through MD simulations, it is possible to observe phenomena such as the formation and dissolution of hydrogen bonds, the coordination of solvent molecules around a solute, and the self-assembly of molecules into larger structures. This level of detail is crucial for understanding the fundamental principles that drive the macroscopic properties and applications of this compound.

In the context of solvent extraction, MD simulations have been instrumental in elucidating the intricate solute-solvent interactions that dictate the efficiency and selectivity of the process. While specific MD studies on this compound are not extensively documented in publicly available literature, research on analogous organophosphorus extractants like tri-n-butyl phosphate (TBP) and dibutyl phosphoric acid (HDBP) provides significant insights into the expected behavior. ed.ac.ukescholarship.org

Simulations of these systems often focus on the organic phase, modeling the interactions between the extractant, the diluent (an organic solvent), and any co-extracted species such as water or acid. A key aspect of these simulations is the analysis of hydrogen bonding. The phosphoryl group (P=O) in this compound is a strong hydrogen bond acceptor, while the P-OH group can act as a hydrogen bond donor. These interactions are critical in the formation of complexes with extracted species.

For instance, in the extraction of acids, MD simulations show the formation of reverse micelles, where the polar acid molecules are encapsulated by a shell of extractant molecules. ed.ac.uk The butyl chains of the phosphonate orient towards the nonpolar organic solvent, while the polar phosphonate head groups surround the aqueous core. The presence of water molecules can mediate these interactions, forming a hydration shell around the extracted species and bridging interactions with the phosphoryl oxygen of the extractant. ed.ac.uk

The table below summarizes typical interaction parameters and observations from MD simulations of analogous organophosphorus extraction systems.

| Simulated System Component | Key Interaction Type | Typical Simulation Observation |

| Phosphonate P=O group | Hydrogen Bond Acceptor | Coordination with water and acidic protons. ed.ac.uk |

| Phosphonate P-OH group | Hydrogen Bond Donor | Interaction with other phosphonate molecules or water. |

| Butyl Chains | van der Waals | Extension into the nonpolar diluent. |

| Extracted Acid/Metal Ion | Electrostatic/Coordinative | Encapsulation within a reverse micelle structure. ed.ac.uk |

| Water Molecules | Hydrogen Bonding | Formation of a hydration shell around the extracted species. ed.ac.uk |

These simulations reveal that the stoichiometry of the extracted complexes can be dynamic and dependent on the concentration of the various components in the organic phase. ed.ac.uk

The self-aggregation of this compound in solution is another critical phenomenon that can be effectively studied using molecular dynamics simulations. The amphiphilic nature of the molecule, with its polar phosphonate head and nonpolar butyl tail, drives the formation of aggregates to minimize unfavorable interactions between the nonpolar chains and more polar solvents, or to facilitate favorable interactions between the polar head groups.

Computational studies on similar phosphonic acids, such as tert-butylphosphonic acid, have demonstrated a strong tendency for self-association through hydrogen bonding. mdpi.comresearchgate.net These studies have revealed the formation of highly stable, cage-like tetramers held together by a network of eight intermolecular hydrogen bonds in aprotic media. mdpi.comresearchgate.net In these structures, each phosphonic acid molecule acts as both a hydrogen bond donor and acceptor. mdpi.comresearchgate.net While this compound has only one hydroxyl group, similar principles of hydrogen-bonded dimer and oligomer formation are expected to play a significant role in its aggregation behavior.

MD simulations can track the formation of these aggregates from an initially random distribution of molecules in a solvent box. By analyzing the trajectories of the molecules, researchers can determine key parameters such as the aggregation number (the number of molecules in an aggregate), the shape and size of the aggregates, and the lifetime of these structures. The formation of reverse micelles is a common observation in simulations of organophosphorus extractants in nonpolar solvents, especially in the presence of water. ed.ac.uk

The following table presents a summary of findings from MD simulations on the aggregation of analogous organophosphorus compounds, which can be extrapolated to understand the behavior of this compound.

| Simulation Aspect | Finding for Analogous Systems | Relevance to Butyl H-Phosphonate |

| Driving Force | Hydrogen bonding between phosphonic acid groups. mdpi.comresearchgate.net | The P-OH and P=O groups are expected to drive dimerization and oligomerization. |

| Aggregate Structure | Formation of cyclic dimers, trimers, and cage-like tetramers. researchgate.net | Formation of cyclic dimers via hydrogen bonding is highly probable. |

| Role of Solvent | Nonpolar solvents promote aggregation of polar head groups. | In organic diluents, aggregation into reverse micelles is anticipated. |